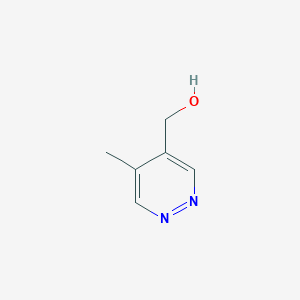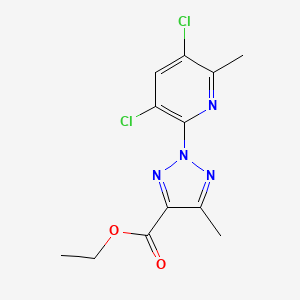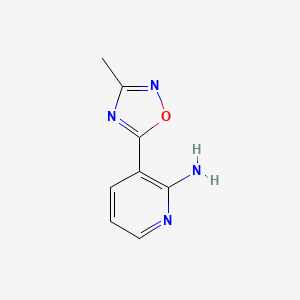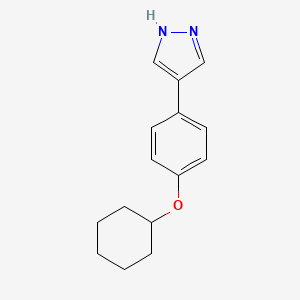
(5-Methylpyridazin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylpyridazin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridazin-4-yl)methanol typically involves the functionalization of the pyridazine ring. One common method is the reduction of (5-Methylpyridazin-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methylpyridazin-4-yl)methanol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: (5-Methylpyridazin-4-yl)methanone
Reduction: (5-Methylpyridazin-4-yl)methane
Substitution: (5-Methylpyridazin-4-yl)chloromethane
Wissenschaftliche Forschungsanwendungen
(5-Methylpyridazin-4-yl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Methylpyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can modulate the activity of these targets . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound, which lacks the methyl and hydroxyl groups.
Pyridazinone: A derivative with a keto group instead of the hydroxyl group.
(5-Methylpyridazin-3-yl)methanol: A positional isomer with the hydroxyl group at a different position on the ring.
Uniqueness
(5-Methylpyridazin-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
(5-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-8-3-6(5)4-9/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
XWXAVLAHXJPLBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=NC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)




![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)


